molecular formula C12H19NO6Si B1404348 Trimethoxy(3-(4-nitrophenoxy)propyl)silane CAS No. 55339-45-2

Trimethoxy(3-(4-nitrophenoxy)propyl)silane

Cat. No.: B1404348
CAS No.: 55339-45-2
M. Wt: 301.37 g/mol
InChI Key: LLHGDLUQBZRTNN-UHFFFAOYSA-N
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Description

Trimethoxy(3-(4-nitrophenoxy)propyl)silane is a useful research compound. Its molecular formula is C12H19NO6Si and its molecular weight is 301.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nanocomposite Fabrication

Trimethoxy(3-(4-nitrophenoxy)propyl)silane and similar silane compounds are utilized in fabricating nanocomposites. For instance, in the study by Gu et al. (2016), silane coupling reagents were employed to fabricate thermally conductive bismaleimide/diallylbisphenol A nanocomposites. These composites demonstrated excellent dielectric properties and outstanding thermal stability, showing potential for use in microelectronic device integration and miniaturization (Gu et al., 2016).

Surface Modification and Patterning

The compound has been used in the covalent assembly of siloxane-based photopatternable monolayers. Zubkov et al. (2005) used similar silane compounds to generate reactive hydroxyl-terminated monolayers, which can be employed for advanced surface modifications, including photopatterning (Zubkov et al., 2005).

Chemical Reaction Analysis

Silane compounds have also been the subject of studies analyzing chemical reactions like solvolysis and alcoholysis. Popov and Anikeev (2000) investigated the solvolysis of trimethyl(4-nitrophenoxy)silane, providing insights into the reaction mechanisms and pathways (Popov & Anikeev, 2000).

Hydrolysis and Condensation Studies

Research by Rubio et al. (2017) explored the hydrolysis and self-condensation reactions of silanes, a process crucial in understanding the chemical behavior of these compounds in various environments (Rubio et al., 2017).

Adhesion Improvement and Corrosion Resistance

Silane compounds are extensively used to enhance adhesion and corrosion resistance. Benkoski et al. (2004) studied the effects of silane adhesion promoters on improving the durability of polymer-oxide interfaces (Benkoski et al., 2004).

Polymerization Processes

Studies like that of Pola and Morita (1997) have shown that silane compounds can be involved in polymerization processes, leading to the synthesis of unique polymeric materials (Pola & Morita, 1997).

Protective Coating Formation

Research has also focused on the formation of protective silane coatings on various surfaces. Zucchi et al. (2007) investigated the formation of a protective layer of silane on copper, showing its potential for corrosion protection (Zucchi et al., 2007).

Mechanism of Action

Target of Action

Trimethoxy(3-(4-nitrophenoxy)propyl)silane is an organosilicon compound that is commonly used as a basic raw material for the preparation of silicone materials . The primary targets of this compound are surfaces that require silanization, such as quartz substrates .

Mode of Action

The mode of action of this compound involves its interaction with the target surfaces. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . This allows it to be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the production of silicone materials . The compound can participate in various reactions, leading to the manufacture of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the creation of silicone materials and other products. For example, it can be used to manufacture certain organic coupling agents, like adhesion promoters . It can also be used to prepare silica nanoparticles and modify quartz substrates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water may affect its interaction with surfaces in aqueous environments. Additionally, its vapor pressure could impact its stability and efficacy in different atmospheric conditions.

Biochemical Analysis

Biochemical Properties

Trimethoxy(3-(4-nitrophenoxy)propyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the immobilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its silane group, which can form covalent bonds with hydroxyl groups on surfaces . This interaction is crucial for the immobilization of enzymes and proteins on various substrates, enhancing their stability and activity. For example, it can be used to modify quartz substrates for the preparation of gold dimers by aggregating gold nanospheres .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying the surface properties of cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form covalent bonds with cell surface proteins can alter the cell’s interaction with its environment, potentially affecting processes such as cell adhesion, migration, and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation . Additionally, it can induce changes in gene expression by modifying the surface properties of cells, which can affect the binding of transcription factors and other regulatory proteins to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the silane absorption peak disappears and shifts of the hydroxyl group bonds into amide bonds over time . This indicates that the compound undergoes chemical changes that can affect its long-term stability and activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression being noted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance the stability and activity of enzymes and proteins, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects. Toxicity studies have shown that high doses can lead to adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in the hydrolysis of silane groups . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can also impact the activity of enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form covalent bonds with cell surface proteins can also influence its transport and distribution within tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and enzymes within these compartments.

Properties

IUPAC Name

trimethoxy-[3-(4-nitrophenoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHGDLUQBZRTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743582
Record name Trimethoxy[3-(4-nitrophenoxy)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55339-45-2
Record name Trimethoxy[3-(4-nitrophenoxy)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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